molecular formula C17H16N2O4S B5730764 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole

Cat. No. B5730764
M. Wt: 344.4 g/mol
InChI Key: WJNOCQAAOCLBEG-UHFFFAOYSA-N
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Description

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole, also known as MEOX or 4-Methoxyphenylsulfonyl-2-phenyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have also been extensively investigated. In

Mechanism of Action

The mechanism of action of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole is not fully understood. However, it has been proposed that this compound may exert its anticancer effects by inhibiting the activity of enzymes involved in cell division. It has also been suggested that its anti-inflammatory properties may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has a low toxicity profile and does not cause significant adverse effects in animals. However, further studies are needed to fully understand the biochemical and physiological effects of this compound in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole in lab experiments is its potential as a fluorescent probe for the detection of nitric oxide. This compound has also been shown to have anticancer and anti-inflammatory properties, making it a promising candidate for further research in these areas. However, one limitation of using this compound is its low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole. One potential area of investigation is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound in vivo. Future research may also explore the potential use of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole in other scientific research fields, such as neuroscience and immunology.

Synthesis Methods

The synthesis of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has been achieved using various methods. One of the most common methods involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-5-phenyl-1,3,4-oxadiazole in the presence of a base such as triethylamine. This reaction results in the formation of 2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole as a white solid with a high yield.

Scientific Research Applications

2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of nitric oxide in biological systems.

properties

IUPAC Name

2-[2-(4-methoxyphenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-7-9-15(10-8-14)24(20,21)12-11-16-18-19-17(23-16)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNOCQAAOCLBEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenyl)sulfonylethyl]-5-phenyl-1,3,4-oxadiazole

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